2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4-dimethylphenyl)acetamide is a complex organic compound with a unique structure that combines a pyrazolo[4,3-d]pyrimidine core with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
Target of Action
AKOS021634124, also known as 2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(3,4-dimethylphenyl)acetamide or F3411-4045, is a potent inhibitor of the mitochondrial protein VDAC1 (voltage-dependent anion channel 1) . VDAC1 is a key player in the regulation of mitochondrial function and apoptosis, and its inhibition can protect against mitochondrial dysfunction .
Mode of Action
AKOS021634124 interacts with VDAC1, inhibiting both VDAC1 oligomerization and apoptosis . This interaction prevents the formation of VDAC1 oligomers, which are crucial for the release of cytochrome c and the initiation of apoptosis . By inhibiting VDAC1 oligomerization, AKOS021634124 can protect cells from apoptosis and mitochondrial dysfunction .
Biochemical Pathways
In this pathway, the formation of VDAC1 oligomers leads to the release of cytochrome c from the mitochondria, which then triggers the activation of caspases and the initiation of apoptosis . By inhibiting VDAC1 oligomerization, AKOS021634124 could potentially disrupt this pathway and prevent apoptosis.
Result of Action
The primary result of AKOS021634124’s action is the inhibition of apoptosis and protection against mitochondrial dysfunction . This could potentially have therapeutic implications in diseases where apoptosis is dysregulated or where mitochondrial function is compromised.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps, including the formation of the pyrazolo[4,3-d]pyrimidine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyrazolo[4,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the benzyl, ethyl, and methyl groups through various organic reactions such as alkylation, acylation, and reduction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
- 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4-dimethylphenyl)acetamide
- 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4-dimethylphenyl)acetamide
Uniqueness
The uniqueness of 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4-dimethylphenyl)acetamide lies in its specific combination of functional groups and structural features, which may confer unique properties and activities compared to similar compounds.
Properties
IUPAC Name |
2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-5-30-23-22(18(4)27-30)28(15-21(31)26-20-12-11-16(2)17(3)13-20)25(33)29(24(23)32)14-19-9-7-6-8-10-19/h6-13H,5,14-15H2,1-4H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJSPICORBJFBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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